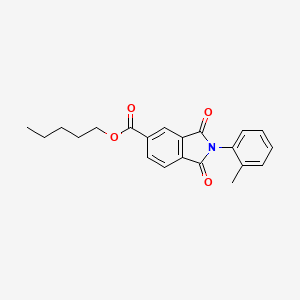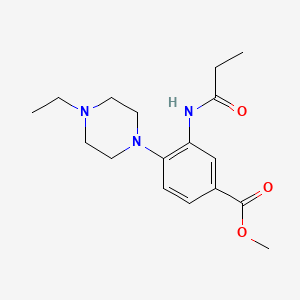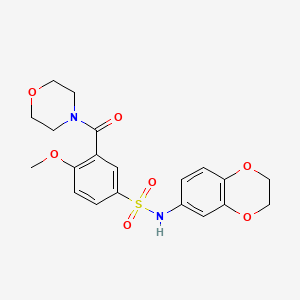![molecular formula C21H17N3O2S B12483292 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B12483292.png)
6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one is a complex organic compound that features a pyrimidinone core with a sulfanyl linkage to an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Construction of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and pyrimidinone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfanyl-linked heterocycles.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its indole moiety is known for interacting with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with enzymes and receptors is of particular interest.
Industry
Industrially, the compound may be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various biological macromolecules, influencing cellular pathways and processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-2-{[2-oxo-2-(2-methyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one
- 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-quinazolin-4-one
Uniqueness
Compared to similar compounds, 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one stands out due to its specific combination of the indole and pyrimidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Propiedades
Fórmula molecular |
C21H17N3O2S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-methyl-2-[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H17N3O2S/c1-13-11-18(26)24-21(22-13)27-12-17(25)19-15-9-5-6-10-16(15)23-20(19)14-7-3-2-4-8-14/h2-11,23H,12H2,1H3,(H,22,24,26) |
Clave InChI |
OWGVRWIJJNAAIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12483225.png)
![N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B12483228.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)

![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea](/img/structure/B12483260.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483274.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
